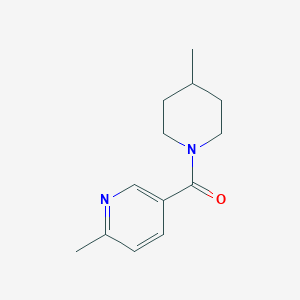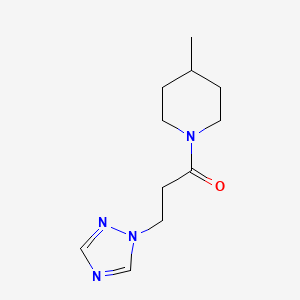
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been found to exert a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various physiological and pathological processes.
One limitation of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone. One area of interest is the development of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone-based drugs for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone and to identify its molecular targets. Finally, the development of new synthesis methods for 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone could lead to the production of more potent and selective analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone involves the reaction between 5-phenyl-3,4-dihydropyrazole and 2-pyrrolidinone in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
Eigenschaften
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(12-17-9-4-5-10-17)18-11-8-14(16-18)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDFGVIIQJWZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)


![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)





![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)

![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)